![molecular formula C7H8N2O B569927 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 115121-21-6](/img/structure/B569927.png)
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol is an organic compound that features a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol typically involves the oxidation of indole derivatives. One common method is the reaction of indole with tert-butyl hydroperoxide under basic conditions . This reaction yields the desired compound with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other functionalized compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a base.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives are studied for their potential as inhibitors of various enzymes and receptors, making them candidates for drug development.
Material Science: The unique structure of the compound makes it useful in the development of novel materials with specific electronic properties.
Biological Studies: The compound is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the hydroxyl group at the 6-position.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound has a similar fused ring system but differs in the position and type of functional groups.
Uniqueness
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
115121-21-6 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.154 |
IUPAC Name |
1,2,3,7-tetrahydropyrrolo[2,3-b]pyridin-6-one |
InChI |
InChI=1S/C7H8N2O/c10-6-2-1-5-3-4-8-7(5)9-6/h1-2H,3-4H2,(H2,8,9,10) |
InChI Key |
NIWSEVKZLRZWDW-UHFFFAOYSA-N |
SMILES |
C1CNC2=C1C=CC(=O)N2 |
Synonyms |
6H-Pyrrolo[2,3-b]pyridin-6-one,1,2,3,7-tetrahydro-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


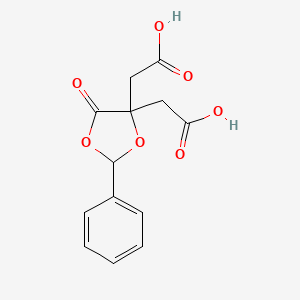
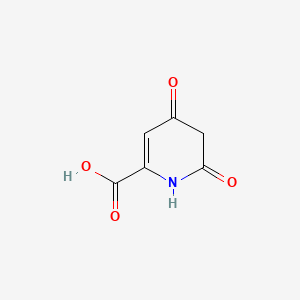
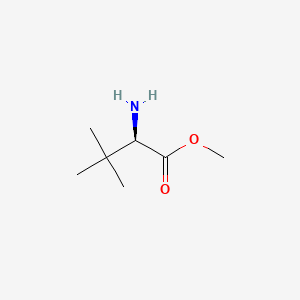
![4,5-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B569848.png)
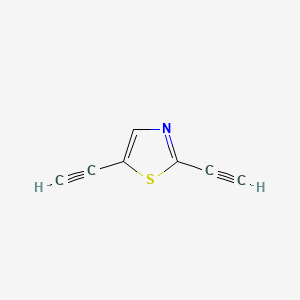
![1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide](/img/structure/B569851.png)
![(17R)-4'-Chloro-5'-ethyl-9-fluoro-11beta-hydroxy-16beta-methylspiro[androsta-1,4-diene-17,2'(3'H)-furan]-3,3'-dione](/img/structure/B569852.png)
![4,8-Methano-1,3-dioxolo[4,5-d]oxepin-5-ol,hexahydro-2,2-dimethyl-,[3aS-(3a-alpha-,4-bta-,5-alpha-,8-](/img/new.no-structure.jpg)
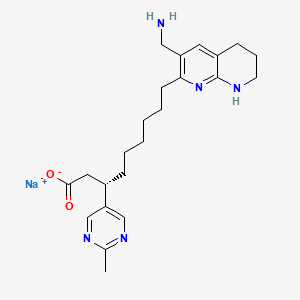
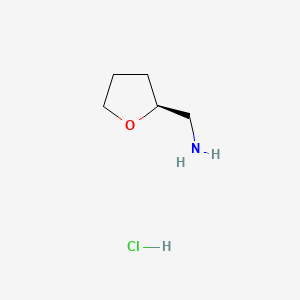
![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride](/img/structure/B569864.png)
![[(2R)-oxolan-2-yl]methanamine hydrochloride](/img/structure/B569865.png)
